molecular formula C₂₂H₃₁NO₃ B1146345 Dimethoxy Dienogest CAS No. 102193-41-9

Dimethoxy Dienogest

Número de catálogo B1146345
Número CAS: 102193-41-9
Peso molecular: 357.49
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethoxy Dienogest is a derivative of Dienogest , which is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It has antiandrogenic properties .


Synthesis Analysis

The synthesis of Dienogest has been described in several patents . One method involves the conversion of ketal (3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one) to Dienogest in three steps . Another method describes a one-pot synthesis of Dienogest from 3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one, on treatment with dilute sulfuric acid .


Molecular Structure Analysis

The molecular formula of Dimethoxy Dienogest is C22H31NO3 . The molecular weight is 357.49 . The structure of Dienogest, from which Dimethoxy Dienogest is derived, includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system .

Aplicaciones Científicas De Investigación

Treatment of Endometriosis

DNG is a therapeutic medication used in endometriosis treatment . Endometriosis is a condition where endometrial tissue grows outside the uterus, causing pain and sometimes infertility. DNG has been shown to have a significant impact on the outcomes of in vitro fertilization and embryo transfer (IVF-ET) for patients with endometriosis .

Improvement of IVF-ET Outcomes

A systematic review and meta-analysis showed that DNG pretreatment could improve the clinical pregnancy rate and live birth rate in patients undergoing IVF-ET . This suggests that DNG could be a beneficial pretreatment for patients with endometriosis who are planning to undergo IVF-ET.

Regulation of Bone Metabolism

A low dose of DNG (1 mg/day) has been found to be useful for treating dysmenorrhea in young women . Interestingly, this study also investigated the effect of DNG on bone turnover during bone growth and formation, rather than at maturity . The results showed that administration of DNG 1 mg/day had no significant effect on bone turnover after 3 months during the bone-growth phase in young women .

Treatment of Dysmenorrhea

DNG has been used to treat dysmenorrhea, a condition characterized by painful menstrual cramps . The study found that a low dose of DNG (1 mg/day) is effective in treating this condition in young women .

Influence on Endometrial Stromal Cells

Limited data are available regarding the mechanism of action of DNG on endometrial cells . However, some studies using in vivo and in vitro models have investigated whether DNG treatment causes significant biological changes in human endometrial stromal cells (ESCs) .

Potential Use in Fertility Treatments

Given its impact on endometriosis and its influence on IVF-ET outcomes, DNG could potentially be used in fertility treatments . More research is needed in this area to fully understand the potential benefits and risks.

Safety And Hazards

Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .

Direcciones Futuras

Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .

Propiedades

IUPAC Name

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQICJYXLKNOT-MXEMCNAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethoxy Dienogest

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.